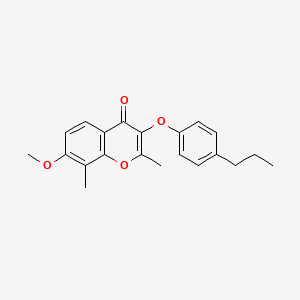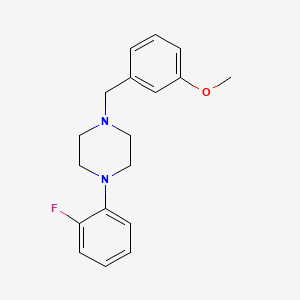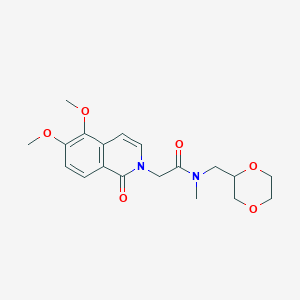
2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoquinoline derivatives involves complex chemical procedures aimed at achieving high selectivity and affinity for targeted biological receptors. For example, Hagihara et al. (2007) described the synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as novel alpha(2C)-adrenergic receptor antagonists, highlighting the intricate steps and structural considerations in synthesizing such compounds (Hagihara et al., 2007).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The presence of dimethoxy groups and specific substitutions on the isoquinoline nucleus play a significant role in determining the compound's affinity and selectivity toward various biological targets. The detailed structural analysis provided by Xu et al. (2005) on sigma-2 receptor probes exemplifies the importance of molecular structure in the activity of these compounds (Xu et al., 2005).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a range of chemical reactions, enabling the modification of their molecular structure to enhance biological activity or reduce toxicity. The electrochemical oxidation studies by Sainsbury and Todd (1992) illustrate how modifications in the isoquinoline structure can yield novel compounds with unique properties (Sainsbury & Todd, 1992).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their application in drug development. The synthesis and characterization processes often aim to optimize these properties to ensure the compound's efficacy and safety.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, of isoquinoline derivatives are influenced by their molecular structure. These properties determine the compound's interaction with biological systems and its potential as a therapeutic agent. For instance, the study of novel anticancer agents by Ruchelman et al. (2004), which target topoisomerase I, showcases the relationship between chemical properties and biological activity (Ruchelman et al., 2004).
Propriétés
IUPAC Name |
2-(5,6-dimethoxy-1-oxoisoquinolin-2-yl)-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-20(10-13-12-26-8-9-27-13)17(22)11-21-7-6-14-15(19(21)23)4-5-16(24-2)18(14)25-3/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNWIMBDTIVHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)CN2C=CC3=C(C2=O)C=CC(=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5631589.png)
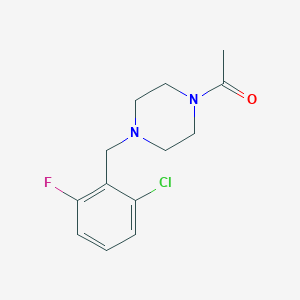
![N-ethyl-5-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631599.png)
![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5631605.png)
![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)
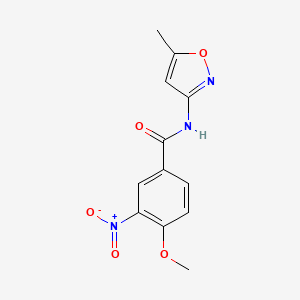

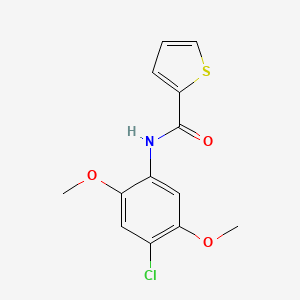
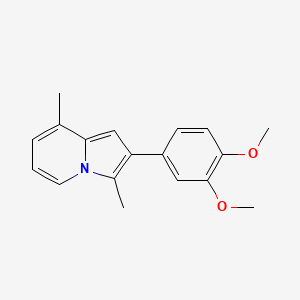
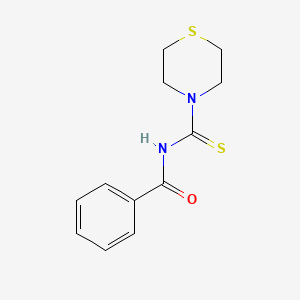
![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)
